1-(Phenylsulfonyl)-1H-indol-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O2S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indol-7-amine |
InChI |
InChI=1S/C14H12N2O2S/c15-13-8-4-5-11-9-10-16(14(11)13)19(17,18)12-6-2-1-3-7-12/h1-10H,15H2 |
InChI Key |
FKMXBEYJXQFAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)N |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization Studies
Vibrational Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy Investigations
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its various vibrational modes. For compounds structurally similar to 1-(Phenylsulfonyl)-1H-indol-7-amine, experimental FTIR spectra are typically recorded in the range of 4000–400 cm⁻¹. derpharmachemica.com The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups present in the molecule. For instance, the N-H stretching vibrations of the amine group are expected in the higher frequency region, while aromatic C-H stretching and C=C ring stretching vibrations of the indole (B1671886) and phenyl rings appear at lower frequencies. The sulfonyl group (SO₂) also exhibits characteristic symmetric and asymmetric stretching vibrations.
Raman Spectroscopy Applications for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. flinders.edu.au The Raman spectrum of a molecule like this compound offers a detailed molecular fingerprint, often with strong signals for non-polar bonds that may be weak in the FTIR spectrum. derpharmachemica.comflinders.edu.au For example, the symmetric ring breathing mode of the phenyl ring typically gives a strong and sharp peak in the Raman spectrum. flinders.edu.au This technique is instrumental in confirming the presence and structural details of the aromatic ring systems within the molecule.
Interpretation of Spectral Data via Potential Energy Distribution (PED) Analysis
To achieve a precise assignment of the observed vibrational bands in both FTIR and Raman spectra, Potential Energy Distribution (PED) analysis is employed. derpharmachemica.comresearchgate.net PED analysis is a computational method that quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.netresearchgate.netnih.gov This analysis is crucial for resolving ambiguities in spectral interpretation, especially in complex molecules where vibrational modes can be coupled. nih.gov By correlating the experimental spectra with theoretical calculations, a more accurate and complete understanding of the molecule's vibrational behavior is achieved. derpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to obtain a comprehensive structural profile.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Assignments and Conformational Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. youtube.com The chemical shifts (δ) of the protons in the indole and phenyl rings are influenced by the electron-withdrawing nature of the phenylsulfonyl group and the electron-donating nature of the amine group. The coupling patterns (splitting of signals) between adjacent protons help to establish the substitution pattern on the aromatic rings. youtube.com Conformational analysis, which examines the three-dimensional shape of the molecule, can also be aided by ¹H NMR, as the spatial proximity of protons can influence their chemical shifts and coupling constants. bas.bg
Table 1: Hypothetical ¹H NMR Data for this compound This table is a representation of expected values and not based on experimental data for this specific compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH₂ | ~5.0 | br s | - |
| H-2 | ~6.6 | d | ~3.0 |
| H-3 | ~7.2 | d | ~3.0 |
| H-4 | ~7.0 | t | ~8.0 |
| H-5 | ~6.8 | d | ~8.0 |
| H-6 | ~7.5 | d | ~8.0 |
| Phenyl H (ortho) | ~7.9 | d | ~7.5 |
| Phenyl H (meta) | ~7.6 | t | ~7.5 |
| Phenyl H (para) | ~7.7 | t | ~7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization
Table 2: Hypothetical ¹³C NMR Data for this compound This table is a representation of expected values and not based on experimental data for this specific compound.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~108 |
| C-3 | ~125 |
| C-3a | ~130 |
| C-4 | ~118 |
| C-5 | ~120 |
| C-6 | ~115 |
| C-7 | ~145 |
| C-7a | ~135 |
| Phenyl C (ipso) | ~140 |
| Phenyl C (ortho) | ~127 |
| Phenyl C (meta) | ~129 |
| Phenyl C (para) | ~134 |
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structure of this compound. By correlating nuclear spins through chemical bonds or space, 2D NMR experiments provide detailed information about the connectivity of atoms within the molecule.
Techniques such as Correlation Spectroscopy (COSY) would be employed to identify proton-proton (¹H-¹H) coupling networks within the indole and phenyl rings. For instance, the correlations between the protons on the benzene (B151609) ring of the indole moiety (H4, H5, and H6) and the protons on the phenylsulfonyl group would be clearly established.
Heteronuclear Single Quantum Coherence (HSQC) experiments are crucial for correlating directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals for each protonated carbon in the molecule. Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for identifying quaternary carbons and confirming the connectivity between the indole core, the amino group at the C7 position, and the phenylsulfonyl group attached to the indole nitrogen. For example, HMBC would show correlations between the protons of the phenylsulfonyl group and the carbon atoms of the indole ring, and between the indole protons and the carbons of the phenylsulfonyl group, confirming the N-S bond.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.
For this compound, the expected monoisotopic mass would be calculated based on the most abundant isotopes of its constituent elements (C₁₄H₁₂N₂O₂S). The experimentally determined mass from an HRMS analysis, for example using an Orbitrap or a Time-of-Flight (TOF) analyzer, would be compared to the theoretical mass. A close match, within a few parts per million (ppm), provides strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₂S |
| Molecular Weight | 272.33 g/mol |
This table presents the basic molecular properties of this compound.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined. While specific crystallographic data for the title compound is not available, analysis of a closely related structure, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, provides insight into the expected structural features. nih.gov
Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles
The crystallographic data would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the this compound molecule. For the related compound, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, the geometry around the sulfur atom is a distorted tetrahedron. nih.gov Similar features would be expected for the title compound. The N-S bond length and the bond angles involving the sulfur atom and the attached oxygen and carbon atoms would be of particular interest, providing insight into the nature of the sulfonamide linkage.
Table of Expected Bond Parameters (based on analogous structures):
| Parameter | Expected Value Range |
|---|---|
| N-S Bond Length | 1.65 - 1.70 Å |
| S=O Bond Length | 1.42 - 1.45 Å |
| C-S Bond Length | 1.75 - 1.80 Å |
| O-S-O Bond Angle | ~120° |
This table provides hypothetical data based on known values for similar sulfonamide structures.
Analysis of Conformational Preferences in the Crystalline State
X-ray crystallography reveals the preferred conformation of the molecule in the solid state. A key conformational feature of N-phenylsulfonyl indoles is the dihedral angle between the plane of the indole ring and the plane of the phenylsulfonyl group's benzene ring. In the case of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, this dihedral angle is 76.24°. nih.gov A significant twist between these two ring systems is a common feature, driven by steric hindrance. The presence of the amino group at the 7-position in the title compound might influence this angle due to potential intramolecular interactions.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The way individual molecules of this compound pack together in the crystal lattice is determined by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal structure. The amino group (-NH₂) at the 7-position is capable of acting as a hydrogen bond donor. Therefore, it is expected that the crystal packing would be significantly influenced by intermolecular hydrogen bonds, likely involving the sulfonyl oxygens of neighboring molecules as acceptors. Furthermore, C-H···O and C-H···π interactions, as seen in the crystal structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, would also be anticipated to play a role in stabilizing the three-dimensional crystal lattice. nih.gov
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure.
Geometry Optimization and Intramolecular Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation. For 1-(Phenylsulfonyl)-1H-indol-7-amine, this would involve analyzing the rotational barriers around the sulfur-nitrogen and sulfur-phenyl bonds to identify the most stable conformer. While specific data for the 7-amino substituted indole (B1671886) is unavailable, a study on the related compound, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, revealed a distorted tetrahedral geometry around the sulfur atom and a dihedral angle of 76.24(7)° between the phenyl ring and the indole system. nih.govresearchgate.net Similar analyses would be necessary to understand the specific conformational preferences of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be localized on the electron-rich amino-indole portion, while the LUMO might be distributed over the electron-withdrawing phenylsulfonyl group.
Interactive Table: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. nih.gov Red regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, and positive potential around the hydrogen atoms of the amino group and the indole ring.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Contacts
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.dewikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal important information about hyperconjugation and delocalization effects that contribute to the molecule's stability. NBO analysis would quantify the natural atomic charges on each atom of this compound, offering a more nuanced view of its electronic structure than simple partial charges.
Interactive Table: Hypothetical Natural Atomic Charges
| Atom | Natural Charge (e) |
| S | Data not available |
| O1 (sulfonyl) | Data not available |
| O2 (sulfonyl) | Data not available |
| N (indole) | Data not available |
| N (amine) | Data not available |
| Representative C (indole) | Data not available |
| Representative C (phenyl) | Data not available |
Theoretical Vibrational Frequency Calculations and Comparison with Experimental Spectra
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating these frequencies for the optimized geometry of this compound, one could theoretically generate its IR spectrum. Comparing this theoretical spectrum with an experimentally obtained one would help to confirm the calculated structure and provide a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions within the molecule.
Global Reactivity Descriptors and Local Reactivity Analysis
Interactive Table: Hypothetical Global Reactivity Descriptors
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | Data not available |
| Electron Affinity (A) | -ELUMO | Data not available |
| Electronegativity (χ) | (I+A)/2 | Data not available |
| Chemical Hardness (η) | (I-A)/2 | Data not available |
| Electrophilicity Index (ω) | χ2/(2η) | Data not available |
Calculation of Thermodynamic Properties at Varying Temperatures
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a powerful means to predict the thermodynamic parameters of organic molecules. By first optimizing the molecular geometry of this compound to find its lowest energy conformation, vibrational frequency analysis can be performed. These vibrational frequencies are then used within the framework of statistical thermodynamics to calculate the thermodynamic functions at various temperatures. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set.
Below is an illustrative table showcasing the type of data that would be generated from such a computational study. The values presented are hypothetical and serve to demonstrate the expected trends and the nature of the data.
Table 1: Hypothetical Calculated Thermodynamic Properties for this compound
| Temperature (K) | Molar Heat Capacity at Constant Pressure (C°p) (J/mol·K) | Molar Entropy (S°) (J/mol·K) | Molar Enthalpy (H°) (kJ/mol) |
| 298.15 | 350.2 | 450.8 | 0 |
| 400 | 420.5 | 580.3 | 40.1 |
| 500 | 485.1 | 695.7 | 85.3 |
| 600 | 540.8 | 800.2 | 136.7 |
| 700 | 588.3 | 895.6 | 193.4 |
| 800 | 629.5 | 982.1 | 254.3 |
Note: The enthalpy values are relative to the value at 298.15 K, which is set to 0.
Molecular Dynamics Simulations for Investigating Conformational Flexibility and Solvent Effects
While quantum mechanical calculations provide information on a static molecular structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. For a molecule like this compound, which possesses rotatable bonds, understanding its conformational flexibility is crucial, as different conformations can exhibit distinct biological activities and physical properties.
MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A typical MD simulation of this compound would involve placing the molecule in a box of explicit solvent molecules, such as water, to mimic physiological conditions. The interactions between all atoms are described by a force field, a set of empirical potential energy functions.
Through MD simulations, several key aspects of the molecule's behavior can be analyzed:
Conformational Analysis: By tracking the dihedral angles of the rotatable bonds over the course of the simulation, the preferred conformations of the molecule can be identified.
Solvent Effects: The simulations can reveal how the solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonds between the amine group and water.
Table 2: Conceptual Overview of a Molecular Dynamics Simulation Analysis for this compound
| Analysis Type | Description | Key Metrics |
| Conformational Clustering | Groups similar conformations together to identify the most populated conformational states. | Cluster population, representative structures. |
| Dihedral Angle Distribution | Analyzes the probability of finding specific dihedral angles, indicating rotational preferences. | Torsion angle histograms. |
| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | g(r) plots for solute-solvent interactions. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and solvent. | Number of hydrogen bonds, bond lifetimes. |
Such simulations are instrumental in understanding how the molecule might behave in a biological environment, for instance, when approaching a protein binding site. peerj.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com While no specific QSAR studies on this compound were found, the general methodology can be described based on studies of related indole derivatives. nih.govnih.govresearchgate.net
A QSAR study typically involves the following steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is collected.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using statistical techniques to ensure its reliability.
For a hypothetical QSAR study on a series of indole derivatives, the resulting model might look like the following equation:
pIC50 = β0 + β1 * LogP + β2 * Dipole_Moment + β3 * Surface_Area
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the other terms are the calculated molecular descriptors. The coefficients (β) indicate the contribution of each descriptor to the activity.
Table 3: Illustrative QSAR Model for a Hypothetical Series of Indole Derivatives
| Descriptor | Coefficient (β) | Interpretation |
| LogP (Lipophilicity) | +0.45 | Increased lipophilicity is associated with higher activity. |
| Dipole Moment | -0.12 | A lower dipole moment is favorable for activity. |
| Molecular Surface Area | +0.03 | A larger surface area slightly increases activity. |
QSAR models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds and for guiding the design of new, more potent molecules. tandfonline.com
Biological Activities and Mechanistic Studies in Vitro and Pre Clinical Cellular/molecular Levels
Anti-Cancer Research: Investigations into Molecular and Cellular Pathways
The 1-(phenylsulfonyl)indole (B187392) core has been a focal point in the development of novel anti-cancer agents. Research has primarily centered on understanding their mechanisms of action at the cellular and molecular level, including the induction of programmed cell death and the modulation of specific cancer-related signaling pathways.
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
Similarly, sulfonamide derivatives have demonstrated the ability to induce apoptosis and cell cycle arrest in leukemia cells. ualberta.caresearchgate.net These compounds can trigger both extrinsic and intrinsic apoptotic pathways, involving the activation of caspases and alterations in the expression of key regulatory proteins. ualberta.caresearchgate.net Given that 1-(Phenylsulfonyl)-1H-indol-7-amine incorporates both the indole (B1671886) and sulfonamide moieties, it is plausible that it may exert anti-cancer effects through similar mechanisms. However, without direct experimental evidence, this remains a hypothesis requiring further investigation.
Identification and Characterization of Specific Molecular Targets, e.g., EphA2 Receptor Modulation
A significant breakthrough in understanding the anti-cancer potential of the 1-(phenylsulfonyl)indole scaffold has been the identification of the EphA2 receptor as a specific molecular target. The EphA2 receptor, a receptor tyrosine kinase, is often overexpressed in various cancers, including glioblastoma, and is associated with poor patient prognosis. researchgate.netnih.gov
Recent research has led to the discovery of UniPR1454 , a 1-(4-(trifluoromethyl)phenyl)sulfonyl derivative of a homotryptophan conjugate, which acts as a potent and competitive antagonist of the EphA2 receptor. nih.gov This compound was found to inhibit ephrin-A1 dependent signaling and reduce the proliferation of the U251 glioblastoma cell line at micromolar concentrations. nih.gov The structure-activity relationship (SAR) studies highlighted that a bulky, lipophilic arylsulfonyl group on the indole nitrogen is crucial for enhancing the potency at the EphA2 receptor. nih.gov
Table 1: Activity of UniPR1454, a 1-(Phenylsulfonyl)indole Derivative, on EphA2 Receptor and Glioblastoma Cells
| Compound | Target | Activity | Cell Line | Effect |
| UniPR1454 | EphA2 Receptor | Potent and competitive antagonist | U251 Glioblastoma | Reduction of proliferation at micromolar concentrations |
This finding is particularly important as it provides a specific mechanism of action for this class of compounds and opens a new avenue for the development of targeted therapies against EphA2-expressing cancers.
Antiviral Research: Elucidation of Replication Inhibition Mechanisms
The 1-(phenylsulfonyl)indole scaffold has also been explored for its antiviral properties, with a particular focus on the inhibition of HIV-1 replication.
Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibition for HIV-1
Derivatives of indolylarylsulfones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds have shown inhibitory concentrations in the low nanomolar range against wild-type HIV-1 replication. nih.gov Notably, some derivatives have demonstrated superior antiviral potency against clinically relevant mutant strains of HIV-1, such as those with L100I and K103N mutations in the reverse transcriptase enzyme, when compared to the approved drugs nevirapine (B1678648) and efavirenz. nih.gov
While not a direct indole derivative, the structurally related compound N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine has also been identified as a new class of HIV-1 NNRTI. nih.gov This highlights the potential of the phenylsulfonyl moiety in conjunction with a nitrogen-containing heterocyclic ring system for potent anti-HIV activity.
Studies on Viral Enzyme Interaction and Inactivation
Molecular docking studies have provided insights into the interaction of indolylarylsulfone NNRTIs with the HIV-1 reverse transcriptase. nih.gov These studies suggest that a key interaction involves a hydrogen bond between the nitrogen atom in the carboxamide chain of the inhibitor and the amino acid residue Glu138 in the binding pocket of the enzyme. nih.gov This interaction is believed to be important for the binding and inhibitory activity of these compounds against both wild-type and mutant HIV-1 strains. nih.gov The development of these inhibitors showcases the potential of the 1-(phenylsulfonyl)indole scaffold in designing novel antiviral agents that can overcome drug resistance.
Anti-Inflammatory Research: Modulation of Inflammatory Pathways
The anti-inflammatory potential of compounds containing the phenylsulfonyl and indole moieties has been investigated, suggesting a role for these scaffolds in modulating inflammatory pathways.
Research into a novel series of phenylsulfonyl hydrazide derivatives revealed their ability to reduce lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) levels in RAW 264.7 macrophage cells. nih.gov The mechanism of action was identified as the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. nih.gov Structure-activity relationship studies showed that the kinetic isomers were generally more potent than the thermodynamic isomers. nih.gov
Table 2: Anti-inflammatory Activity of Phenylsulfonyl Hydrazide Derivatives
| Compound | Activity | IC50 against PGE2 |
| Kinetic Isomer 7a | More potent | 0.69 µM |
| Kinetic Isomer 7b | More potent | 0.55 µM |
| Thermodynamic Isomer 8a | Less potent | >10 µM |
| Thermodynamic Isomer 8b | Less potent | 0.79 µM |
| New Derivative 7d | Most potent | 0.06 µM |
Furthermore, a series of N-methylsulfonyl-indole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds exhibited significant in vitro anti-inflammatory effects and were found to be dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes involved in the inflammatory process. nih.gov This dual inhibition is a desirable feature for anti-inflammatory drugs as it can lead to a broader spectrum of activity and potentially a better safety profile. nih.gov
While these studies were not conducted on This compound itself, they provide strong evidence that the 1-(phenylsulfonyl)indole scaffold is a promising template for the design of novel anti-inflammatory agents.
Cyclooxygenase (COX) Enzyme Inhibition Studies
While direct studies on the cyclooxygenase (COX) inhibitory activity of this compound are not extensively available in the public domain, research on structurally related N-methylsulfonyl-indole derivatives provides insights into the potential anti-inflammatory properties of this class of compounds. These derivatives have been investigated for their ability to inhibit COX-1 and COX-2, enzymes crucial in the inflammatory cascade through the production of prostaglandins. nih.gov
A study on a series of (E)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}-N-substituted-hydrazinecarboxamides and their thioamide analogues demonstrated notable COX-2 inhibitory effects. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective NSAIDs. nih.gov The study revealed that the nature of the substituent on the hydrazinecarbothioamide or hydrazinecarboxamide moiety plays a significant role in the observed activity and selectivity. nih.gov
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 4d | (E)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}-N-(p-tolyl)hydrazinecarbothioamide | >100 | 0.15 | >666 |
| 4e | (E)-N-(4-methoxyphenyl)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}hydrazinecarbothioamide | >100 | 0.12 | >833 |
| 3b | (E)-2-{[1-(methylsulfonyl)-1H-indol-3-yl]methylene}-N-phenylhydrazinecarboxamide | >100 | 0.25 | >400 |
| Celecoxib | Reference Drug | >100 | 0.05 | >2000 |
| Data sourced from a study on N-methylsulfonyl-indole derivatives. nih.gov |
The data indicates that compounds 4d and 4e are highly selective COX-2 inhibitors, with compound 4e showing the most potent COX-2 inhibition among the tested analogues. nih.gov The high selectivity indices suggest a favorable gastrointestinal safety profile. nih.gov Molecular docking studies have suggested that these compounds bind to the active site of COX-2, with the methylsulfonyl group playing a key role in the interaction. nih.gov
Interaction with Inflammatory Signaling Cascades
The anti-inflammatory effects of compounds are often mediated through their interaction with key signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govrsc.orgnih.govnih.gov While direct evidence for the interaction of this compound with these pathways is limited, the demonstrated COX-2 inhibitory activity of its analogues suggests a potential modulatory role. COX-2 expression is known to be upregulated by pro-inflammatory stimuli via the activation of transcription factors like NF-κB. nih.gov Therefore, by inhibiting COX-2, these compounds may indirectly influence the downstream effects of these inflammatory signaling pathways.
NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov The MAPK signaling pathways, comprising ERK, JNK, and p38 kinases, are also pivotal in regulating the inflammatory response. nih.gov Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators. nih.gov Further research is needed to elucidate the direct effects of this compound and its derivatives on these specific signaling cascades to fully understand their anti-inflammatory mechanisms.
Neuropharmacological Research: Receptor and Enzyme Interaction Profiling
The 1-(phenylsulfonyl)-1H-indole scaffold has been identified as a promising framework for the design of multifunctional ligands targeting key components of the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. nih.gov
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netnih.govnih.govtandfonline.com A series of 1-(phenylsulfonyl)-1H-indole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov
One such derivative, compound 17 , which incorporates a tacrine (B349632) fragment, was found to be a potent, reversible inhibitor of both AChE and BChE. nih.gov In contrast, compound 35 , featuring a rivastigmine-derived phenyl N-ethyl-N-methylcarbamate moiety, demonstrated selective and pseudo-irreversible inhibition of BChE. nih.gov This highlights the tunability of the 1-(phenylsulfonyl)-1H-indole scaffold to achieve different inhibitory profiles.
| Compound ID | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Inhibition Mechanism |
| 17 | 8 | 24 | Reversible |
| 35 | >10000 | 455 | Pseudo-irreversible |
| Data from a study on 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands. nih.gov |
The serotonin (B10506) 5-HT₆ receptor has emerged as a significant target in the development of treatments for cognitive deficits in Alzheimer's disease and other neurological disorders. nih.govnih.govnih.govnih.gov Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects. nih.gov The 1-(phenylsulfonyl)-1H-indole core has proven to be an effective scaffold for developing potent 5-HT₆ receptor antagonists. nih.govnih.gov
The same multifunctional ligands that exhibited cholinesterase inhibition also displayed high affinity for the 5-HT₆ receptor. nih.gov Compounds 17 and 35 were identified as potent 5-HT₆ receptor antagonists. nih.gov This dual activity is a key feature of their multi-target-directed ligand profile, aiming to address different pathological aspects of Alzheimer's disease simultaneously.
| Compound ID | 5-HT₆R Kᵢ (nM) |
| 17 | 13 |
| 35 | 15 |
| Data from a study on 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands. nih.gov |
The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles are pathological hallmarks of Alzheimer's disease. nih.gov Inhibiting the aggregation of these proteins is a major therapeutic strategy.
The multifunctional 1-(phenylsulfonyl)-1H-indole derivatives have also been investigated for their ability to inhibit the aggregation of Aβ and tau. nih.gov Both compounds 17 and 35 were effective in inhibiting Aβ aggregation in vitro. nih.gov Notably, compound 35 also demonstrated potent inhibition of tau protein aggregation in a cellular model. nih.gov
| Compound ID | Aβ Aggregation Inhibition (%) at 10 µM | Tau Aggregation Inhibition (%) |
| 17 | 75 | Not reported |
| 35 | 68 | 79 (in cellulo) |
| Data from a study on 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands. nih.gov |
Antimicrobial Research: Investigations into Microbial Targets and Resistance Mechanisms
The indole nucleus is a common motif in compounds with antimicrobial properties. nih.govnih.gov Research into derivatives of 1-(phenylsulfonyl)-1H-indole and related structures has revealed potential antibacterial and antifungal activities.
Studies on 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole and its analogues have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, particularly in inhibiting biofilm formation. Some related compounds achieved over 90% inhibition of E. faecalis biofilm at a concentration of 12.5 µM. Other research on 1H-indole-4,7-diones has demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. The mechanism of action is thought to involve the interaction of the indole ring with microbial enzymes and proteins. For instance, some indole derivatives have been shown to target bacterial cell division by inhibiting the FtsZ protein.
A study on 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), which shares the phenylsulfonyl group, showed strong antimicrobial activity against Gram-positive bacteria and, in combination with an efflux pump inhibitor, also against Gram-negative bacteria. nih.gov Time-kill assays revealed that PSPC is bactericidal against MRSA. nih.gov These findings suggest that the 1-(phenylsulfonyl)-1H-indole scaffold is a promising starting point for the development of new antimicrobial agents.
Antibacterial Activity and Cell Wall/Membrane Disruption Studies
Research into the antibacterial effects of indole derivatives has identified promising candidates for combating pathogenic bacteria. While specific studies on the cell wall or membrane disruption mechanisms of this compound are not available, the broader class of indole compounds has been a subject of investigation. For instance, various 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized and evaluated for their antimicrobial properties against a panel of pathogenic bacteria. nih.gov
In these studies, certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, compound 7g from one study was highlighted as a potent antibacterial agent against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. nih.gov The hydrazone derivatives within this series, such as 7a , 7g , and 7i , showed high antibacterial activity with growth inhibition percentages ranging from 85.76% to 97.76% against these bacteria. nih.gov Another related group, the 2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives, has also been explored for antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net
These findings underscore the potential of the indole scaffold, particularly when substituted with a phenylsulfonyl group, as a source of new antibacterial agents. However, direct evidence linking this compound to cell wall or membrane disruption awaits further specific investigation.
Antifungal Activity and Ergosterol (B1671047) Pathway Modulation
The ergosterol biosynthesis pathway is a well-established target for antifungal drug development. While direct studies on this compound's effect on this pathway are not documented, the antifungal potential of related indole structures has been noted. For example, a series of novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety was synthesized and tested against various plant pathogenic fungi. nih.gov
One of these compounds, Z2 , exhibited potent activity against Botrytis cinerea, with an EC50 value of 2.7 μg/mL. nih.gov Mechanistic studies, including scanning electron microscopy, suggested that this compound disrupts the integrity of the fungal cell wall and membrane. nih.gov This leads to increased cellular permeability and leakage, ultimately causing mycelial death. nih.gov Further investigation indicated that Z2 might function as a succinate (B1194679) dehydrogenase inhibitor. nih.gov
While these results are for a different indole derivative, they highlight a plausible mechanism by which compounds with an indole core could exert antifungal effects. The specific interaction of this compound with the ergosterol pathway or other fungal-specific targets remains an area for future research.
Other Biological Investigations (e.g., Antitubercular, Antidiabetic activities)
The therapeutic potential of indole-based compounds extends to other areas such as antitubercular and antidiabetic activities. Although specific data for this compound in these contexts is not available in the reviewed literature, the general class of indole derivatives has shown promise.
The search for novel antitubercular agents is a critical area of research. While no direct antitubercular activity has been reported for this compound, the broader chemical space of indole derivatives continues to be explored for this purpose.
In the realm of metabolic diseases, indole compounds have been investigated for their potential antidiabetic effects. However, specific studies detailing the antidiabetic activity of this compound have not been identified. The diverse biological activities of the indole nucleus suggest that this is a potential area for future investigation.
Structure Activity Relationship Sar and Scaffold Modification Strategies
Elucidation of Key Pharmacophoric Elements within the 1-(Phenylsulfonyl)-1H-indole Scaffold
The 1-(phenylsulfonyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds. acs.orgnih.gov Its pharmacophoric features are the key to its interaction with various biological targets. The core pharmacophore consists of the indole (B1671886) nucleus, a phenylsulfonyl group attached to the indole nitrogen, and various substituents at different positions of the indole ring.
The indole ring itself is a crucial element, often involved in hydrophobic and π-stacking interactions with protein residues. nih.gov The nitrogen atom of the indole can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted indoles) can act as a hydrogen bond donor. The phenylsulfonyl group is a key feature that significantly influences the electronic properties and conformational flexibility of the molecule. The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, and the phenyl ring can engage in further aromatic interactions. nih.gov The dihedral angle between the phenyl ring of the sulfonyl group and the indole ring system is a critical determinant of the molecule's three-dimensional shape and, consequently, its binding affinity to target proteins. nih.govnih.gov
Impact of Sulfonyl Group Modifications on Biological Activity and Chemical Reactivity
The sulfonyl group in the 1-(phenylsulfonyl)-1H-indole scaffold is not merely a passive linker but an active participant in defining the molecule's biological and chemical character. Modifications to this group can profoundly impact the compound's properties.
Chemical Reactivity: The phenylsulfonyl group acts as a protecting group for the indole nitrogen, rendering the C3 position more susceptible to electrophilic attack. This has been exploited in the synthesis of various 3-substituted indole derivatives. acs.org The nature of the sulfonyl group can also influence the reactivity of the indole ring in other chemical transformations, such as metalation reactions.
Influence of Substituents on the Indole Ring System (C2, C3, C4, C5, C6, C7 Positions) on Biological Profile
The biological profile of 1-(phenylsulfonyl)-1H-indole derivatives can be finely tuned by introducing various substituents at different positions on the indole ring.
C2 Position: Substitution at the C2 position with groups like a carbaldehyde or a carboxylate can lead to compounds with diverse biological activities. nih.govnih.gov For example, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde serves as a synthetic intermediate for potent inhibitors of certain receptor tyrosine kinases. nih.gov The introduction of alkyl groups at this position in related indole structures has also been explored for its effect on bioactivity. researchgate.net
C3 Position: The C3 position is a common site for modification. Acyl groups at this position have been synthesized via Friedel-Crafts acylation of 1-(phenylsulfonyl)indole (B187392). acs.org The generation of 3-lithio-1-(phenylsulfonyl)indole allows for the introduction of a wide range of electrophiles at this position, leading to novel analogs. acs.org
C4, C5, C6, and C7 Positions: Substitution on the benzene (B151609) ring of the indole nucleus significantly impacts the biological activity. For instance, in a series of prodolic acid analogs, substitution on the indole ring was found to enhance anti-inflammatory activity by prolonging the serum half-life of the drug. nih.gov Studies on other indole derivatives have shown that halogen substituents (F, Cl, Br) at the C5 or C7 positions can influence cytotoxicity. mdpi.com In some cases, methoxy (B1213986) substitution at the C7 position has been found to be favorable for certain biological activities. researchgate.net The presence of a nitro group on the aromatic ring has also been shown to be crucial for increasing the inhibitory activity against TNF-α in some indole derivatives. mdpi.com
The following table summarizes the influence of substituents at various positions on the indole ring:
Table 1: Influence of Indole Ring Substituents on Biological Profile| Position | Substituent Type | Observed Effect on Biological Profile |
|---|---|---|
| C2 | Carbaldehyde, Carboxylate | Intermediate for kinase inhibitors, potential for varied bioactivity. nih.govnih.gov |
| C3 | Acyl | Potential for diverse biological activities through further modification. acs.org |
| C5, C7 | Halogens (F, Cl, Br) | Can influence cytotoxicity. mdpi.com |
| C7 | Methoxy | Favorable for certain biological activities. researchgate.net |
| Benzene Ring | General Substitution | Can enhance anti-inflammatory activity by increasing serum half-life. nih.gov |
Role of the Amine Moiety (Position and Substitution Pattern) in Ligand-Target Interactions
The amine moiety, particularly in 1-(phenylsulfonyl)-1H-indol-7-amine, is a critical determinant of its interaction with biological targets. Its position and substitution pattern can dramatically alter the binding affinity and selectivity of the molecule.
Rational Design and Synthesis of Chemically Diverse Analogues
The SAR data gathered from studying the 1-(phenylsulfonyl)-1H-indole scaffold provides a roadmap for the rational design and synthesis of new, more potent, and selective analogs.
Incorporating Various Heterocyclic Ring Systems
To expand the chemical space and explore new interactions with biological targets, various heterocyclic ring systems can be incorporated into or fused with the 1-(phenylsulfonyl)-1H-indole scaffold. The indole nucleus itself is a versatile building block for the synthesis of more complex heterocyclic structures like pyridocarbazole-5,11-quinones. acs.org The synthesis of indole-sulfonamide derivatives containing additional heterocyclic moieties has been shown to yield compounds with interesting anticancer and antimalarial activities. acs.orgnih.gov The continuous flow synthesis of indoles and their derivatives has also become an important technique for generating diverse heterocyclic libraries for drug discovery. nih.gov
Modulating Alkyl Chain Lengths and Linker Chemistry
The length and chemical nature of linkers connecting the core scaffold to other functional groups can significantly impact biological activity. In a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, the propanol (B110389) linker is a key structural element. nih.govebi.ac.ukresearchgate.net Modulating the length of this alkyl chain or replacing it with different linker chemistries (e.g., ethers, amides) can alter the distance and orientation between key pharmacophoric features, leading to changes in binding affinity and selectivity. This strategy allows for the fine-tuning of the molecule's fit within the target's binding site.
Computational Approaches to SAR: Docking Studies and Molecular Modeling for Ligand-Target Interactions
Computational methods are essential for understanding how ligands like this compound interact with protein targets at a molecular level. While specific docking studies for this compound are not extensively documented in publicly available literature, the general principles of molecular modeling for related indole derivatives can be extrapolated.
In a study on 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands, molecular docking was used to explore their binding to cholinesterases and the 5-HT6 receptor, highlighting the utility of this approach for this class of compounds. nih.gov
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Compound Optimization
The prediction of ADME properties is a critical step in evaluating the drug-like potential of a compound. Various in silico and in vitro models are employed to forecast a molecule's pharmacokinetic profile.
The metabolic stability of a compound is a key determinant of its half-life and bioavailability. if-pan.krakow.pl This is often assessed using in vitro assays with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs). researchgate.netnih.gov
A study on a series of 1-(phenylsulfonyl)-1H-indole derivatives investigated their metabolic stability using mouse liver microsomes. For two compounds in this series, the percentage of the compound remaining after a set period was 28% and 60%, respectively, indicating moderate to good stability. nih.gov While data for this compound itself is not specified, these findings for related structures suggest that the 1-phenylsulfonyl-indole scaffold can be compatible with acceptable metabolic stability. The rate of metabolism is influenced by the specific substitution patterns on the indole and phenyl rings. frontiersin.org
Table 1: Representative In Vitro Metabolic Stability Data for Related Compounds
| Compound Type | Assay System | Result | Reference |
| 1-(phenylsulfonyl)-1H-indole derivatives | Mouse Liver Microsomes | 28% and 60% remaining | nih.gov |
This table presents data for related compounds to illustrate the typical results from such assays.
The ability of a compound to cross biological membranes is fundamental to its absorption and distribution. nih.gov Predictive models, both computational and in vitro, are used to estimate this property. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method that assesses passive diffusion across an artificial lipid membrane. nih.govebi.ac.ukresearchgate.net
Computational models often use molecular descriptors such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to predict permeability. Machine learning algorithms, such as Support Vector Machines (SVM), are also employed to build highly predictive models based on large datasets of experimentally determined permeabilities. researchgate.net These models can classify compounds as having high or low permeability with a significant degree of accuracy. nih.govebi.ac.ukresearchgate.net
For the this compound scaffold, the presence of the polar amino group and the sulfonyl group, balanced by the lipophilic phenyl and indole rings, will result in a moderate polarity profile that influences its permeability. Specific predictive data for this compound is not available, but its structural features would be key inputs for any predictive permeability model.
Future Research Directions and Potential Applications
Development of Novel, Efficient, and Scalable Synthetic Pathways for Analogues
The future exploration of 1-(Phenylsulfonyl)-1H-indol-7-amine's therapeutic potential is intrinsically linked to the development of robust and versatile synthetic methodologies. While the synthesis of the core structure is achievable, the focus must now shift to creating efficient and scalable routes to a diverse library of analogues. Current methods for the synthesis of related N-sulfonylindoles often involve the reaction of an indole (B1671886) with a sulfonyl chloride. ijpsr.com For instance, the synthesis of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has been achieved through the treatment of indole with benzenesulfonyl chloride, followed by formylation. ijpsr.com
Future synthetic strategies should aim to:
Improve Scalability: Transitioning from laboratory-scale syntheses to processes suitable for industrial production is paramount for any clinically viable compound. This involves optimizing reaction conditions, minimizing the use of hazardous reagents, and developing purification methods that are both effective and economical.
Enhance Versatility: Methodologies that allow for the late-stage functionalization of the indole and phenyl rings are highly desirable. This would enable the rapid generation of a wide range of derivatives for structure-activity relationship (SAR) studies.
Promote Green Chemistry: The adoption of green chemistry principles, such as the use of environmentally benign solvents like water and the development of catalytic reactions, will be crucial for sustainable drug development. openmedicinalchemistryjournal.com
A promising approach could involve the development of novel cross-coupling reactions to introduce diverse substituents at various positions of the indole and phenylsulfonyl moieties. The Fischer indole synthesis, a classic method for constructing the indole ring, could also be adapted for the synthesis of polysubstituted indoles in a scalable manner. openmedicinalchemistryjournal.com
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The known biological activities of indole- and sulfonyl-containing compounds suggest a vast and largely untapped potential for this compound and its derivatives. While research has highlighted the potential of 1-(phenylsulfonyl)-1H-indole-based ligands as multifunctional agents for Alzheimer's disease, targeting cholinesterases and the 5-HT6 receptor, the exploration of other therapeutic areas is a critical next step. scirp.org
Future research should focus on screening this scaffold against a broad panel of biological targets, including but not limited to:
Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. scirp.orgresearchgate.netbohrium.com The sulfonamide group is a key pharmacophore in many approved kinase inhibitors. scirp.org Therefore, derivatives of this compound should be investigated for their potential as inhibitors of various kinase families, such as EGFR, Src, and Abl kinases. scirp.orgresearchgate.net
Inflammatory Pathways: N-acylderivatives of 7-amino-2,3-polymethyleneindoles have demonstrated significant anti-inflammatory activity. nih.gov Given the structural similarities, analogues of this compound could be potent modulators of key inflammatory mediators like COX-2, iNOS, and NF-κB. jazindia.com
Infectious Diseases: The indole scaffold is present in numerous antimicrobial and antiviral agents. nih.gov Systematic screening of a library of this compound derivatives against a range of bacterial, fungal, and viral pathogens could uncover novel anti-infective agents.
The following table summarizes potential biological targets and associated therapeutic areas for future investigation:
| Potential Biological Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | EGFR, VEGFR, Abl, Src | Oncology |
| Inflammatory Enzymes & Transcription Factors | COX-2, iNOS, NF-κB | Inflammatory Disorders, Pain |
| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin (B10506), Histamine Receptors | Neurological and Psychiatric Disorders |
| Ion Channels | Sodium, Potassium, Calcium Channels | Cardiovascular Diseases, Epilepsy |
| Viral and Bacterial Enzymes | Proteases, Polymerases, Integrases | Infectious Diseases |
Integration of Advanced Computational Methodologies for Rational Compound Design
To accelerate the drug discovery process and optimize the allocation of resources, the integration of advanced computational methodologies is essential. Computer-aided drug design (CADD) offers powerful tools for the rational design of novel analogues of this compound with improved potency and selectivity. researchgate.netbohrium.com
Key computational approaches to be employed include:
Molecular Docking: This technique can predict the binding orientation and affinity of a ligand to the active site of a target protein. scirp.orgnih.gov By docking virtual libraries of this compound analogues into the crystal structures of various enzymes and receptors, researchers can prioritize the synthesis of the most promising candidates. scirp.orgnih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netnih.gov This can be used to design novel molecules that fit the model and are likely to be active.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbohrium.com This allows for the prediction of the activity of unsynthesized analogues and can guide the design of more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of the interaction and the role of specific amino acid residues. bohrium.com
The application of these computational tools can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby streamlining the drug discovery pipeline.
Strategic Derivatization for Enhanced Potency, Selectivity, and Reduced Off-Target Effects
Future derivatization efforts should focus on:
The Phenylsulfonyl Group: Modifications to the phenyl ring, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups), can significantly impact the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.
The 7-Amino Group: The primary amine at the C7-position is a versatile handle for a wide range of chemical modifications. It can be acylated, alkylated, or incorporated into various heterocyclic systems to explore new interactions with the biological target.
The Indole Core: While the indole nucleus is often considered the core scaffold, substitutions at other positions (e.g., C2, C3, C4, C5, C6) can fine-tune the molecule's properties.
The following table provides examples of strategic derivatizations and their potential impact on the pharmacological profile of this compound analogues.
| Position of Derivatization | Type of Modification | Potential Impact |
| Phenyl ring of Phenylsulfonyl | Introduction of electron-withdrawing or -donating groups | Modulate binding affinity and selectivity |
| 7-Amino group | Acylation with various carboxylic acids | Enhance potency and introduce new interaction points |
| 7-Amino group | Formation of amides or sulfonamides | Improve pharmacokinetic properties |
| Indole C2/C3 positions | Introduction of small alkyl or aryl groups | Probe for additional binding pockets |
Application of this compound as a Versatile Building Block in Complex Chemical Synthesis
Beyond its potential as a direct therapeutic agent, this compound can serve as a valuable and versatile building block in the synthesis of more complex chemical entities. ijpsr.com The presence of multiple reactive sites—the indole nitrogen, the aromatic rings, and the C7-amino group—makes it an attractive starting material for the construction of elaborate molecular architectures.
The N-phenylsulfonyl group serves as an effective protecting group for the indole nitrogen, allowing for selective reactions at other positions. It can also influence the reactivity of the indole ring, facilitating certain chemical transformations. The C7-amino group provides a convenient point of attachment for incorporating this scaffold into larger molecules through amide bond formation or other coupling reactions.
Potential applications as a building block include:
Synthesis of Natural Product Analogues: Many complex natural products contain an indole core. This compound could be a key intermediate in the synthesis of novel analogues of these natural products with potentially improved pharmacological properties.
Development of PROTACs and Molecular Glues: The fields of targeted protein degradation, utilizing Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are rapidly expanding. The this compound scaffold could be incorporated as a ligand for either the target protein or the E3 ligase in the design of these novel therapeutic modalities.
Creation of Chemical Probes: Fluorescently labeled or biotinylated derivatives of this compound could be synthesized to serve as chemical probes for identifying and studying its biological targets.
The strategic use of this compound as a synthetic intermediate will undoubtedly contribute to the discovery of new and innovative chemical entities with diverse applications in chemistry, biology, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
